Cas no 1247791-84-9 (2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol)
![2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol structure](https://ja.kuujia.com/scimg/cas/1247791-84-9x500.png)
2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol 化学的及び物理的性質
名前と識別子
-
- 2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol
- 2-(Ethyl(3-nitrobenzyl)amino)ethanol
- AM91276
- 2-[ethyl-(3-nitrobenzyl)amino]ethanol
-
- インチ: 1S/C11H16N2O3/c1-2-12(6-7-14)9-10-4-3-5-11(8-10)13(15)16/h3-5,8,14H,2,6-7,9H2,1H3
- InChIKey: QQGCZIYTLMWIJW-UHFFFAOYSA-N
- ほほえんだ: OCCN(CC)CC1C=CC=C(C=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 218
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 69.3
2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 086158-500mg |
2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol |
1247791-84-9 | 500mg |
£259.00 | 2022-02-28 |
2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol 関連文献
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
2-[Ethyl-(3-nitro-benzyl)-amino]-ethanolに関する追加情報
Recent Advances in the Study of 2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol (CAS: 1247791-84-9)
2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol (CAS: 1247791-84-9) is a chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitrobenzyl and ethanolamine functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted drug delivery systems. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential therapeutic benefits, making it a compound of considerable interest to researchers and industry professionals alike.
The primary objective of recent research on 2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol has been to explore its role as a modulator of enzymatic activity. Studies have demonstrated its ability to selectively inhibit certain enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for conditions such as chronic inflammation and autoimmune diseases. Additionally, its unique chemical structure allows for modifications that can enhance its bioavailability and target specificity, which are critical factors in drug development. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking simulations to study its interactions with target proteins, providing valuable insights into its binding mechanisms.
In terms of methodology, recent investigations have utilized a combination of in vitro and in vivo approaches to assess the efficacy and safety of 2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol. In vitro studies have focused on its inhibitory effects on specific enzymes, while in vivo experiments have evaluated its pharmacokinetic profile and toxicity in animal models. These studies have revealed that the compound exhibits favorable absorption and distribution characteristics, with minimal off-target effects. Furthermore, its metabolic stability has been a key area of investigation, as it influences the compound's half-life and overall therapeutic potential.
One of the most significant findings from recent research is the compound's potential application in cancer therapy. Preliminary studies have indicated that 2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol can interfere with signaling pathways that are critical for tumor growth and survival. For instance, it has been shown to inhibit the activity of kinases that are often overexpressed in certain types of cancer. This has led to the hypothesis that the compound could serve as a lead molecule for the development of targeted anticancer agents. However, further research is needed to validate these findings and explore its efficacy in clinical settings.
Another area of interest is the compound's role in neuropharmacology. Recent studies have suggested that 2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol may have modulatory effects on neurotransmitter systems, particularly those involving dopamine and serotonin. These findings open up new avenues for research into its potential use in treating neurological and psychiatric disorders, such as Parkinson's disease and depression. The compound's ability to cross the blood-brain barrier, as demonstrated in preclinical studies, further supports its potential applicability in this field.
Despite the promising results, challenges remain in the development of 2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol as a therapeutic agent. Issues such as dose optimization, formulation stability, and long-term safety need to be addressed in future studies. Additionally, the compound's synthesis and scalability for large-scale production are areas that require further investigation. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol (CAS: 1247791-84-9) represents a promising candidate for various therapeutic applications, with recent research highlighting its potential in enzyme inhibition, cancer therapy, and neuropharmacology. While significant progress has been made in understanding its mechanisms and pharmacokinetics, further studies are needed to fully realize its therapeutic potential. The ongoing research on this compound underscores the importance of interdisciplinary collaboration and innovation in the field of chemical biology and pharmaceutical sciences.
1247791-84-9 (2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol) 関連製品
- 946249-24-7(N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide)
- 1805547-67-4(3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid)
- 2034228-27-6(1-(3,4-dimethoxyphenyl)methyl-3-{1-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethyl}urea)
- 2172278-58-7(4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid)
- 1805262-39-8(2-(Bromomethyl)-6-chloro-4-(difluoromethyl)-3-iodopyridine)
- 1251678-29-1(N-(3-ethylphenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide)
- 895644-96-9(2-{5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(3-methylphenyl)acetamide)
- 3002429-42-4(1-(6-Chloro-2-fluoro-3-(methylthio)phenyl)-2-phenylethanol)
- 760947-12-4(6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline)
- 851129-72-1(2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide)



